Bis(4-(octyloxy)phenyl)amine
Overview
Description
Bis(4-(octyloxy)phenyl)amine: is an organic compound with the molecular formula C28H43NO2. It is characterized by the presence of two 4-(octyloxy)phenyl groups attached to an amine group. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(octyloxy)phenyl)amine typically involves the reaction of 4-(octyloxy)aniline with appropriate reagents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-(octyloxy)aniline reacts with an alkyl halide in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-(octyloxy)phenyl)amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Bis(4-(octyloxy)phenyl)amine is used as a building block in the synthesis of various organic compounds. It is also employed in the development of novel materials with specific electronic properties.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be investigated for its potential pharmacological properties.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and coatings. It enhances the thermal stability and mechanical properties of these materials.
Mechanism of Action
The mechanism of action of Bis(4-(octyloxy)phenyl)amine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the chemical environment. This property makes it useful in organic electronics, where it can facilitate charge transfer processes. The pathways involved in its mechanism of action include electron transfer and redox reactions.
Comparison with Similar Compounds
- Bis(4-octylphenyl)amine
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- Dioctyldiphenylamine
Comparison: Bis(4-(octyloxy)phenyl)amine is unique due to the presence of octyloxy groups, which impart specific solubility and electronic properties. Compared to Bis(4-octylphenyl)amine, it has enhanced solubility in organic solvents and better thermal stability. The presence of the octyloxy groups also influences its reactivity and makes it suitable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
4-octoxy-N-(4-octoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO2/c1-3-5-7-9-11-13-23-30-27-19-15-25(16-20-27)29-26-17-21-28(22-18-26)31-24-14-12-10-8-6-4-2/h15-22,29H,3-14,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXNPUMFYUAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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